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Compound of Interest

Compound Name: p-Tolylmaleimide

Cat. No.: B7728571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and

biological properties of p-Tolylmaleimide. The information is curated to support research and

development activities, with a focus on data-driven insights and detailed experimental

methodologies.

Core Chemical and Physical Properties
p-Tolylmaleimide, also known as N-(p-tolyl)maleimide or 1-(4-methylphenyl)-1H-pyrrole-2,5-

dione, is a derivative of maleimide with a tolyl group attached to the nitrogen atom. This

substitution significantly influences its physical and chemical characteristics.

Physicochemical Data
A summary of the key physicochemical properties of p-Tolylmaleimide is presented in Table 1

for easy reference and comparison.
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Property Value Reference

IUPAC Name
1-(4-methylphenyl)pyrrole-2,5-

dione

CAS Number 1631-28-3

Molecular Formula C₁₁H₉NO₂

Molecular Weight 187.19 g/mol

Appearance
White to yellow crystalline

powder
[1]

Melting Point 150-151 °C

Boiling Point Not available

Solubility

Soluble in organic solvents

such as chloroform, N,N-

dimethylformamide, and

dimethyl sulfoxide.

[2]

XLogP3 1.5

Spectroscopic Data
The structural identity of p-Tolylmaleimide can be unequivocally confirmed through various

spectroscopic techniques. The key spectral data are summarized in Table 2.
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Spectroscopic Technique Key Data Reference

¹H NMR (500 MHz, CDCl₃)

δ (ppm): 7.27-7.19 (m, 4H, Ar-

H), 6.81 (s, 2H, HC=CH), 2.38

(s, 3H, CH₃)

¹³C NMR (125 MHz, CDCl₃)

δ (ppm): 169.6 (C=O), 138.0

(Ar-C), 134.2 (C=C), 129.8 (Ar-

CH), 128.7 (Ar-C), 126.0 (Ar-

CH), 21.1 (CH₃)

Mass Spectrometry (GC-MSD)

m/z (rel. int.): 187 (M+, 100),

158 (10), 143 (8), 130 (23),

117 (18)

Infrared (IR) Spectroscopy

Characteristic peaks for C=O

stretching (around 1700 cm⁻¹),

C=C stretching, and aromatic

C-H stretching.

Experimental Protocols
Detailed methodologies for the synthesis and purification of p-Tolylmaleimide are crucial for

obtaining high-purity material for research purposes.

Synthesis of p-Tolylmaleimide
The synthesis of p-Tolylmaleimide is typically achieved through a two-step process involving

the formation of the intermediate N-(p-tolyl)maleamic acid, followed by cyclodehydration.[3][4]

Step 1: Synthesis of N-(p-tolyl)maleamic acid

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or

tetrahydrofuran at room temperature.

Slowly add a solution of p-toluidine (1.0 eq) in the same solvent to the maleic anhydride

solution with stirring.
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A precipitate of N-(p-tolyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure

complete reaction.

Collect the solid product by vacuum filtration and wash with cold solvent to remove any

unreacted starting materials.

The product can be dried under vacuum and is typically used in the next step without further

purification.

Step 2: Cyclodehydration to p-Tolylmaleimide

Suspend the N-(p-tolyl)maleamic acid (1.0 eq) in acetic anhydride (used as both solvent and

dehydrating agent).

Add anhydrous sodium acetate (0.5-1.0 eq) as a catalyst.

Heat the mixture with stirring to 80-100 °C for 1-2 hours. The reaction progress can be

monitored by TLC.[5]

After the reaction is complete, cool the mixture to room temperature and pour it into ice-

water to precipitate the crude p-Tolylmaleimide.

Collect the solid product by vacuum filtration and wash thoroughly with water to remove

acetic anhydride and sodium acetate.

Purification of p-Tolylmaleimide
The crude p-Tolylmaleimide can be purified by recrystallization or column chromatography.

Recrystallization:

Dissolve the crude product in a minimal amount of a hot solvent such as a mixture of

dichloromethane and hexane or ethanol.[3][6]

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice

bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry under vacuum.[7][8]

Column Chromatography:

Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.

Load the solution onto a silica gel column.

Elute the column with a non-polar solvent or a mixture of non-polar and polar solvents (e.g.,

hexane-ethyl acetate).[9]

Collect the fractions containing the pure product and evaporate the solvent to obtain the

purified p-Tolylmaleimide.[3]

Reactivity and Chemical Transformations
The maleimide moiety in p-Tolylmaleimide is a versatile functional group that participates in

several important chemical reactions, making it a valuable building block in organic synthesis

and materials science.

Michael Addition
The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic

attack via a Michael addition reaction. This reaction is particularly efficient with soft

nucleophiles like thiols.[10] The reaction proceeds rapidly under mild conditions, often at

neutral or slightly basic pH, to form a stable thioether linkage.[5] This high reactivity and

specificity make maleimides, including p-Tolylmaleimide, widely used for bioconjugation, such

as the labeling of cysteine residues in proteins.[10]

p-Tolylmaleimide

Thioether Adduct

Michael Addition

Thiol (R-SH)
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Click to download full resolution via product page

Caption: Michael Addition of a Thiol to p-Tolylmaleimide.

Diels-Alder Reaction
p-Tolylmaleimide is an excellent dienophile in Diels-Alder reactions due to the electron-

withdrawing nature of the two carbonyl groups. It readily reacts with conjugated dienes, such

as cyclopentadiene and furan derivatives, to form cyclic adducts.[5][11] These [4+2]

cycloaddition reactions are thermally allowed and often proceed with high stereoselectivity,

typically favoring the formation of the endo product under kinetic control.[12]

p-Tolylmaleimide (Dienophile)

Diels-Alder Adduct

[4+2] Cycloaddition

Conjugated Diene

Click to download full resolution via product page

Caption: Diels-Alder Reaction of p-Tolylmaleimide.

Biological Activity and Signaling Pathways
p-Tolylmaleimide has been identified as an inhibitor of the water and small solute channel,

Aquaporin Z (AqpZ).[2] Aquaporins are integral membrane proteins that facilitate the transport

of water and, in some cases, other small solutes across cell membranes.

Mechanism of Aquaporin Z Inhibition
The inhibitory effect of maleimides on certain aquaporins is attributed to their ability to react

with cysteine residues located near or within the channel pore.[13] The reaction of the

maleimide's double bond with the sulfhydryl group of a cysteine residue forms a covalent bond,

which can sterically block the channel and prevent the passage of water and other substrates.

[13] While the specific cysteine residue in Aquaporin Z that interacts with p-Tolylmaleimide
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has not been definitively identified in the available literature, this covalent modification is the

presumed mechanism of inhibition.

Potential Downstream Signaling Effects
The inhibition of aquaporins can have significant downstream effects on cellular signaling

pathways. Aquaporins are involved in maintaining cellular homeostasis, and their dysregulation

can impact processes such as cell volume regulation, migration, and proliferation. While direct

studies on the signaling pathways affected by p-Tolylmaleimide are limited, inhibition of

aquaporins, in general, has been linked to the modulation of pathways such as the PI3K/Akt

pathway.[14][15] The PI3K/Akt signaling cascade is a crucial regulator of cell survival, growth,

and metabolism.[16] It is plausible that by disrupting cellular water and solute balance, p-
Tolylmaleimide could indirectly influence the activity of this and other signaling pathways.

Further research is required to elucidate the precise downstream signaling consequences of

Aquaporin Z inhibition by p-Tolylmaleimide.
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Caption: Potential Signaling Cascade following Aquaporin Z Inhibition.

Safety and Handling
p-Tolylmaleimide should be handled with appropriate safety precautions in a laboratory

setting. It is advisable to wear personal protective equipment, including gloves, safety glasses,

and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid

inhalation of the powder. For detailed safety information, refer to the Material Safety Data

Sheet (MSDS) provided by the supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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